PSN 375963 hydrochloride is a synthetic, small molecule agonist of the G-protein coupled receptor 119 (GPR119). [, ] GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells, playing a role in glucose-dependent insulin secretion and incretin release. [, ] PSN 375963 hydrochloride is a valuable tool in studying GPR119's role in glucose homeostasis and exploring its therapeutic potential for type 2 diabetes. [, ]
PSN 375963 hydrochloride is synthesized in laboratory settings, with its chemical structure and properties documented in various chemical databases such as PubChem and Benchchem. These sources provide comprehensive data regarding its molecular characteristics and biological activity.
PSN 375963 hydrochloride is classified as a small molecule drug candidate, specifically targeting the GPR119 receptor. Its classification aligns with compounds that modulate metabolic pathways, particularly those involved in glucose and lipid metabolism.
The synthesis of PSN 375963 hydrochloride involves multiple chemical reactions that create the desired molecular structure. While specific synthetic routes can vary, general methodologies include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Common reagents may include activating agents and protecting groups that facilitate the formation of specific functional groups within the molecule.
The molecular formula of PSN 375963 hydrochloride is , with a molecular weight of approximately 895.0 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.
The structural representation can be expressed through InChI or SMILES notation, which allows for computational modeling and analysis:
These representations are crucial for computational chemistry applications and further studies on the compound's interactions.
PSN 375963 hydrochloride can undergo various chemical reactions typical for organic compounds. These include:
The choice of reagents significantly influences the outcome of these reactions. For instance:
These reactions are essential for modifying the compound for improved efficacy or altered pharmacokinetic properties.
The mechanism of action for PSN 375963 hydrochloride primarily involves its interaction with GPR119 receptors located in pancreatic beta cells and the gastrointestinal tract. Upon binding to these receptors:
Studies indicate that activation of GPR119 by PSN 375963 can lead to significant metabolic benefits, including enhanced glucose tolerance and reduced hyperglycemia in animal models .
PSN 375963 hydrochloride is typically presented as a crystalline solid with the following characteristics:
Key chemical properties include:
Relevant data regarding these properties are essential for formulation development and storage considerations.
PSN 375963 hydrochloride holds potential applications in:
The ongoing research into PSN 375963 hydrochloride underscores its significance in advancing therapeutic strategies for metabolic health issues.
PSN 375963 (free base: C₁₇H₂₃N₃O; hydrochloride: C₁₇H₂₃N₃O·HCl) emerged in the mid-2000s as a strategically designed synthetic agonist targeting the orphan G protein-coupled receptor GPR119. Initially identified as SNORF25, GPR119 lacked known synthetic ligands until high-throughput screening campaigns yielded early tool compounds like PSN375963 and PSN632408 [3] [9]. The hydrochloride salt form (CAS 1781834-82-9) was developed to enhance solubility and stability for in vitro and in vivo pharmacological studies [2] [5].
Table 1: Key Characteristics of PSN 375963 Hydrochloride
Property | Value | Reference |
---|---|---|
Chemical Name | 4-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine hydrochloride | [1] [5] |
Molecular Formula | C₁₇H₂₄ClN₃O (HCl salt) | [2] |
Molecular Weight | 321.84 g/mol (HCl salt) | [2] |
CAS Number (free base) | 388575-52-8 | [1] [4] |
CAS Number (hydrochloride) | 1781834-82-9 | [2] [5] |
Primary Target | GPR119 | [2] [3] |
Characterization studies revealed PSN 375963 hydrochloride activates human and mouse GPR119 with EC₅₀ values of 8.4 µM and 7.9 µM, respectively – potency comparable to the endogenous ligand oleoylethanolamide (OEA; EC₅₀ ~2.9-3.2 µM) [1] [3] [9]. This synthetic agonist demonstrated superior metabolic stability compared to lipid-derived endogenous agonists, enabling robust investigation of GPR119 physiology. Mechanistically, PSN 375963 binding to GPR119 triggers Gαs-protein coupling, elevating intracellular cAMP – a pathway confirmed in recombinant systems (hGPR119-HEK293 cells) and insulinoma cell lines [1] [3] [6]. Its discovery provided a critical pharmacological tool to deorphanize GPR119 and evaluate its therapeutic potential independent of PPARα signaling associated with OEA [9].
Table 2: Functional Potency of PSN 375963 Hydrochloride vs. Endogenous Agonists
Agonist | hGPR119 EC₅₀ (µM) | mGPR119 EC₅₀ (µM) | Reference |
---|---|---|---|
PSN 375963 HCl | 8.4 | 7.9 | [1] [2] |
Oleoylethanolamide (OEA) | 2.9-3.2 | 3.2 | [3] [9] |
2-Oleoylglycerol | 2.5 | Not reported | [8] |
PSN 375963 hydrochloride has been instrumental in elucidating GPR119's dual roles in glucose homeostasis and appetite control, positioning it as a compelling target for metabolic disorders.
Pancreatic Insulin Secretion: GPR119 activation by PSN 375963 exhibits glucose-dependence, a critical safety feature minimizing hypoglycemia risk. In β-cell models (MIN6c4, RINm5f), PSN 375963 (10 µM) potentiates glucose-stimulated insulin secretion (GSIS) by 40-60% via cAMP-mediated amplification of calcium signaling and exocytosis pathways [1] [6]. This effect requires functional GPR119 expression, as receptor knockdown or knockout models show abolished responses [3] [6]. The glucose dependency arises because elevated ATP/ADP ratios from glucose metabolism are necessary to prime cAMP-potentiated insulin vesicle release.
Enteroendocrine Hormone Release: Luminal or systemic administration of PSN 375963 hydrochloride stimulates incretin and satiety hormone secretion from intestinal enteroendocrine cells:
Central Appetite Regulation: Rodent studies using PSN 375963 confirm GPR119-mediated anorexigenic effects. Subchronic oral administration reduces cumulative food intake by 15-25%, body weight gain, and visceral adiposity in diet-induced obese rats [7] [9]. This aligns with GPR119 expression in hypothalamic appetite centers, where its activation likely modulates neuropeptide signaling (e.g., NPY, POMC), though direct central actions of PSN 375963 require further validation.
The combined effects – enhanced glucose-dependent insulin secretion, elevated incretins, slowed gastric emptying (via GLP-1/PYY), and central appetite suppression – create a synergistic profile for addressing hyperglycemia and obesity. PSN 375963 hydrochloride thus established GPR119 agonism as a multi-faceted strategy for type 2 diabetes and obesity, distinct from mono-mechanistic agents like DPP-4 inhibitors or peripheral lipase inhibitors [6] [10].
Table 3: Metabolic Effects of PSN 375963 Hydrochloride in Preclinical Models
Physiological Effect | Model System | Key Finding | Reference |
---|---|---|---|
Insulin Secretion | MIN6c4 cells, RINm5f cells | 40-60% potentiation of glucose-stimulated insulin secretion at 10 µM | [1] [6] |
GLP-1/GIP Release | Rat intestinal loops, GLUTag cells | Significant increase under 5mM and 25mM glucose | [6] |
PYY Secretion & Ion Transport Reduction | Rodent/human colon mucosa | Y₁ receptor-dependent reduction in short-circuit current | [6] |
Food Intake & Body Weight Reduction | High-fat-fed rats | Suppressed cumulative intake and adipose tissue accrual | [7] [9] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: